Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18128631
InChI: InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H
SMILES:
Molecular Formula: C13H19ClFN3O2
Molecular Weight: 303.76 g/mol

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride

CAS No.:

VCID: VC18128631

Molecular Formula: C13H19ClFN3O2

Molecular Weight: 303.76 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride -

Description

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are widely explored for their pharmacological properties and mechanisms of action.

Synthesis and Chemical Reactions

The synthesis of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride involves multiple steps, requiring specific catalysts and solvents to facilitate reactions. Temperature and pressure control are critical for optimizing yields. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of the final product.

Synthesis Steps

  • Formation of Intermediates: The process typically starts with the formation of key intermediates, which are then combined to form the final compound.

  • Coupling Reactions: Coupling reactions are often employed to link the piperazine ring with the fluorophenyl group.

  • Purification: Final purification steps ensure the removal of impurities and the isolation of the desired compound.

Potential Applications

  • Pharmaceuticals: The compound's unique structure makes it a candidate for drug development, especially in areas where piperazine derivatives have shown promise.

  • Biochemistry: Its ability to interact with enzymes and receptors suggests potential applications in biochemical research.

Research Findings and Future Directions

Research into Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is ongoing, with a focus on understanding its pharmacodynamics and pharmacokinetics. This includes studying its dosage, efficacy, and safety profiles. Future studies may involve exploring its potential as a lead compound in drug discovery processes.

Current Challenges

  • Synthetic Complexity: The synthesis of this compound can be complex, requiring optimization of reaction conditions.

  • Biological Activity: Further studies are needed to fully understand its biological activity and potential therapeutic applications.

Product Name Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride
Molecular Formula C13H19ClFN3O2
Molecular Weight 303.76 g/mol
IUPAC Name methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H
Standard InChIKey FSORDZJUDCHXBX-UHFFFAOYSA-N
Canonical SMILES COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F.Cl
PubChem Compound 145867493
Last Modified Aug 10 2024

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